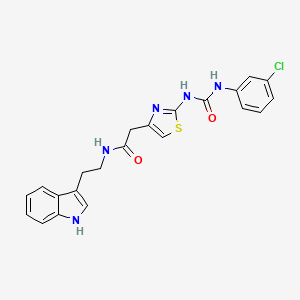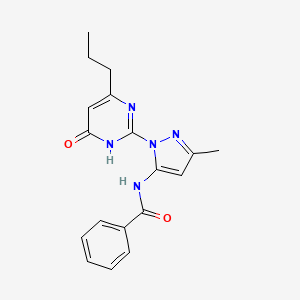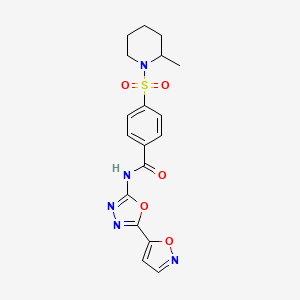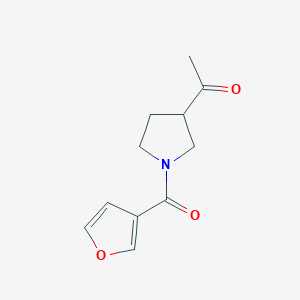
2-Bromo-5,6,7,8-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromo-5,6,7,8-tetrahydroquinoxaline involves the condensation of 1,2-phenylenediamine with ethyl 3-oxobutanoate and subsequent bromination using N-bromosuccinimide. The compound can be purified through recrystallization or chromatography techniques.Molecular Structure Analysis
The molecular formula of 2-Bromo-5,6,7,8-tetrahydroquinoxaline is C8H9BrN2. Its structure features a planar quinoxaline ring with a bromine atom attached to one of the carbon atoms.Physical And Chemical Properties Analysis
2-Bromo-5,6,7,8-tetrahydroquinoxaline has a molecular formula of C9H10BrN and a molar mass of 212.09 g/mol. It is a white or off-white powder that is soluble in DMSO and methanol but insoluble in water. The compound has a melting point of 136-138°C and a boiling point of 350°C.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 5,6,7,8-Tetrahydroquinoxaline derivatives, including those with oxygen functionality at the 6-position, have been synthesized and their chemical properties investigated. These compounds are prepared by ring closure of 2,3-disubstituted pyrazines (Houminer, 1981).
- Investigations into the reaction of 4-bromo-5-nitrophthalonitrile with secondary diamines have led to the synthesis of alkylated tetrahydroquinoxalines on nitrogen atoms. These compounds are precursors for imides, phthalocyanines, hexazocyclanes, and other isoindoline-containing compounds (Abramov et al., 2002).
Drug Discovery and Development
- Tetrahydroquinoxaline systems, derived from bromo- and nitro-polyfluorobenzene derivatives, have been synthesized and are considered potential scaffolds for drug discovery (Sandford et al., 2007).
- The synthesis of chiral tetrahydroquinoxalines through the ring-opening of activated aziridines followed by Pd-catalyzed intramolecular C-N bond formation has been described. This method may have applications in the development of pharmaceuticals (Ghorai et al., 2011).
Biological Applications and Studies
- Studies on 5-Bromo-2′-deoxyuridine (BrdU) have been conducted to measure the turnover of cell populations. These studies help in understanding cell proliferation and loss rates, which is crucial in various biological and medical research areas (Bonhoeffer et al., 2000).
- Neural stem cells exposed to BrdU have been observed to undergo significant changes, including loss of global DNA methylation and astrocytic differentiation. This finding is significant in stem cell research and potentially in therapeutic applications (Schneider & d’Adda di Fagagna, 2012).
Wirkmechanismus
2-Bromo-5,6,7,8-tetrahydroquinoxaline acts as a potent and selective antagonist of α7nAChR, which are found in various regions of the brain and play a critical role in learning, memory, and cognitive function.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASURHRXNXGSNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8-tetrahydroquinoxaline | |
CAS RN |
1784074-98-1 |
Source


|
| Record name | 2-bromo-5,6,7,8-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2977829.png)

![1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide](/img/structure/B2977833.png)

![2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B2977835.png)
![2-[7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2977836.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)

![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977841.png)
![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

